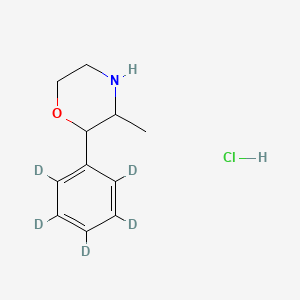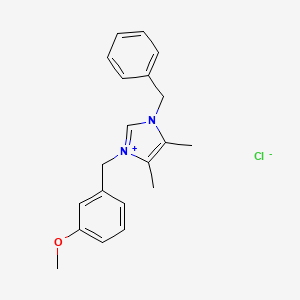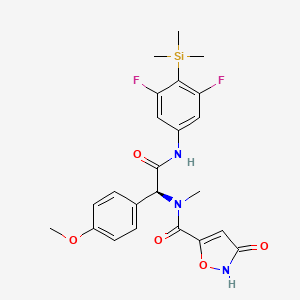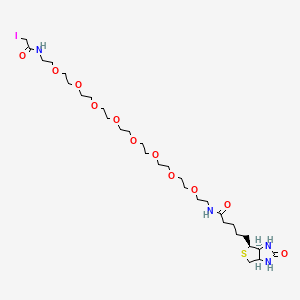
Iodoacetyl-PEG8-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoacetyl-PEG8-biotin is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It is a versatile reagent in biotinylation, which involves attaching biotin to proteins and other molecules. This compound is particularly useful in the synthesis of PROTACs, which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of organic solvents such as dimethylformamide (DMF) and is carried out under controlled conditions to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Iodoacetyl-PEG8-biotin involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as chromatography to achieve high purity levels required for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Iodoacetyl-PEG8-biotin primarily undergoes nucleophilic substitution reactions. The iodoacetyl group reacts with sulfhydryl (-SH) groups present in proteins or peptides, forming stable thioether bonds. This reaction is highly specific and occurs rapidly under alkaline conditions (pH 7.5-8.5) .
Common Reagents and Conditions
Reagents: Common reagents include sulfhydryl-containing compounds, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in aqueous buffers, such as Tris or borate buffer, at a pH range of 7.5 to 8.5.
Major Products
The major product of the reaction between this compound and a sulfhydryl-containing molecule is a biotinylated molecule with a stable thioether bond. This biotinylated product can then be used in various biochemical assays and applications .
Applications De Recherche Scientifique
Iodoacetyl-PEG8-biotin has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins.
Biology: Employed in biotinylation techniques to label proteins, facilitating their detection and purification.
Medicine: Utilized in the development of targeted therapies, particularly in cancer research, where PROTACs are used to degrade oncogenic proteins.
Industry: Applied in the production of diagnostic reagents and tools for biochemical research
Mécanisme D'action
The mechanism of action of Iodoacetyl-PEG8-biotin involves the formation of a stable thioether bond between the iodoacetyl group and a sulfhydryl group on the target molecule. This biotinylation process allows the modified molecule to interact with avidin or streptavidin, which are commonly used in various biochemical assays. In the context of PROTACs, the compound serves as a linker that brings the target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetyl-PEG2-biotin: Similar to Iodoacetyl-PEG8-biotin but with a shorter PEG spacer arm, resulting in different solubility and reactivity characteristics.
Iodoacetyl-LC-biotin: Another variant with a different spacer arm length and solubility profile.
Uniqueness
This compound is unique due to its longer PEG spacer arm, which imparts higher water solubility and reduces steric hindrance in biotinylation reactions. This makes it particularly useful in applications where solubility and reduced aggregation of biotinylated molecules are critical .
Propriétés
Formule moléculaire |
C30H55IN4O11S |
|---|---|
Poids moléculaire |
806.7 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H55IN4O11S/c31-23-28(37)33-6-8-40-10-12-42-14-16-44-18-20-46-22-21-45-19-17-43-15-13-41-11-9-39-7-5-32-27(36)4-2-1-3-26-29-25(24-47-26)34-30(38)35-29/h25-26,29H,1-24H2,(H,32,36)(H,33,37)(H2,34,35,38)/t25-,26-,29-/m0/s1 |
Clé InChI |
SODDSMXUAYRLMZ-ZEZDXWPOSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2S,4R)-1-Acetyl-4-[(4-chlorophenyl)amino]-2-methyl-1,2,3,4-tetrahydro-6-quinolinyl]benzoic acid](/img/structure/B11935634.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
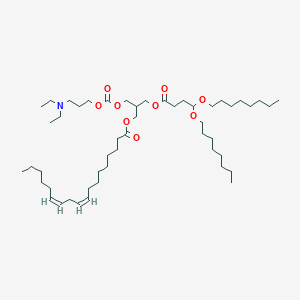

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)
